molecular formula C10H11N3 B2367623 (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile CAS No. 1577254-94-4

(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile

Cat. No. B2367623
M. Wt: 173.219
InChI Key: HQVNVYFIPYMSHH-HJWRWDBZSA-N
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Description

This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.


Scientific Research Applications

Synthesis and Characterization

(E)-3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile has been studied in the context of synthesizing various substituted acrylonitriles. For instance, Percino et al. (2011) synthesized a series of 3-(4-substituted phenyl)-2-arylacrylonitriles, including 3-(4-dimethylaminophenyl)-2-(pyridin-2-yl)acrylonitrile, using the Knoevenagel condensation method. This research focused on understanding the electronic properties of these compounds through spectroscopic techniques (Percino et al., 2011).

Spectroscopic Analysis

The compound's spectroscopic properties, such as molar absorption coefficient, absorbance, and fluorescence emission spectra, have been studied to assess the effects of substituents on electronic properties. This research is crucial in understanding the compound's behavior in various chemical reactions and potential applications in materials science (Percino et al., 2011).

Crystal Structure and Molecular Packing

The effects of different substituents on the crystal lattices of (dimethylamino)arylacrylonitrile derivatives and their impact on photochemical behavior have been explored. Researchers like Percino et al. (2013) characterized these compounds in the solid state to understand the influence of molecular packing on fluorescence properties (Percino et al., 2013).

Copolymerization Studies

The compound has been used in copolymerization studies, such as in the research by Hou et al. (2008), where 2-ethenyl-pyridine was copolymerized with acrylonitrile. This study provided insights into the kinetics of copolymerization and the degradation of these polymers, which is valuable in polymer science and engineering (Hou et al., 2008).

Surface Chemistry Applications

The use of related compounds, like 4-(dimethylamino)pyridine, in forming adhesion layers for adsorbing anionic polyelectrolytes on surfaces, has been investigated by Gandubert and Lennox (2006). Such studies are significant for applications in surface chemistry and material science (Gandubert & Lennox, 2006).

properties

IUPAC Name

(E)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVNVYFIPYMSHH-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile

Citations

For This Compound
1
Citations
T Yang, JX Chen, Y Fu, K Chen, J He… - … Process Research & …, 2014 - ACS Publications
A concise, environmentally benign, and cost-effective route was developed for the large-scale preparation of 1, a novel oxazolidinone antibacterial candidate. The key intermediate 2-(1-…
Number of citations: 14 pubs.acs.org

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